

Application Note: ^1H and ^{13}C NMR Spectral Analysis of 2-Methoxy-5-nitrophenol

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Compound of Interest

Compound Name: 2-Methoxy-5-nitrophenol

Cat. No.: B041512

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Abstract

This document provides a detailed guide to the acquisition and interpretation of ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra for **2-Methoxy-5-nitrophenol** (also known as 5-Nitroguaiacol). NMR spectroscopy is a critical analytical technique for the unambiguous structure elucidation and purity assessment of organic molecules. This note includes tabulated spectral data, a comprehensive experimental protocol for sample preparation and data acquisition, and diagrams illustrating the experimental workflow and the electronic effects influencing the spectral features of the molecule.

Chemical Structure and Atom Numbering

The structure of **2-Methoxy-5-nitrophenol** is shown below with standard IUPAC numbering for unambiguous assignment of NMR signals.

The image you are requesting does not exist or is no longer available.

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- Molecular Formula: $\text{C}_7\text{H}_7\text{NO}_4$

- Molecular Weight: 169.13 g/mol
- CAS Number: 636-93-1

NMR Spectral Data

The following tables summarize the experimental ^1H and ^{13}C NMR data for **2-Methoxy-5-nitrophenol**, recorded in deuterated dimethyl sulfoxide (DMSO-d_6).

Table 1: ^1H NMR Spectral Data of 2-Methoxy-5-nitrophenol (400 MHz, DMSO-d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
10.95	s (broad)	1H	-	OH
7.78	dd	1H	J = 8.9, 2.7 Hz	H-4
7.55	d	1H	J = 2.7 Hz	H-6
7.12	d	1H	J = 8.9 Hz	H-3
3.90	s	3H	-	OCH_3

Table 2: ^{13}C NMR Spectral Data of 2-Methoxy-5-nitrophenol (100 MHz, DMSO-d_6)

Chemical Shift (δ) ppm	Assignment
154.5	C-1 (C-OH)
147.8	C-2 (C-OCH ₃)
141.0	C-5 (C-NO ₂)
124.5	C-4
117.5	C-6
109.8	C-3
56.4	OCH ₃

Spectral Interpretation

The substitution pattern on the benzene ring significantly influences the chemical shifts of the aromatic protons and carbons.

- **Electron-Withdrawing Group (EWG):** The nitro group (-NO₂) at the C-5 position is a strong EWG, which deshields (shifts downfield) the ortho (H-4, H-6) and para (H-2, not present) protons.
- **Electron-Donating Groups (EDG):** The hydroxyl (-OH) at C-1 and methoxy (-OCH₃) at C-2 are EDGs, which shield (shift upfield) the ortho (H-3, H-6) and para (H-4) protons.

The observed positions of the aromatic protons are a net result of these competing effects. The proton at the H-4 position is strongly deshielded by the ortho nitro group, causing it to appear furthest downfield in the aromatic region. The methoxy protons appear as a characteristic singlet at approximately 3.90 ppm.^[1] The phenolic proton is a broad singlet at a very downfield shift, which is typical for acidic protons in DMSO.

Experimental Workflow

The process of NMR spectral interpretation follows a logical sequence from sample handling to final analysis. The diagram below outlines this standard workflow.

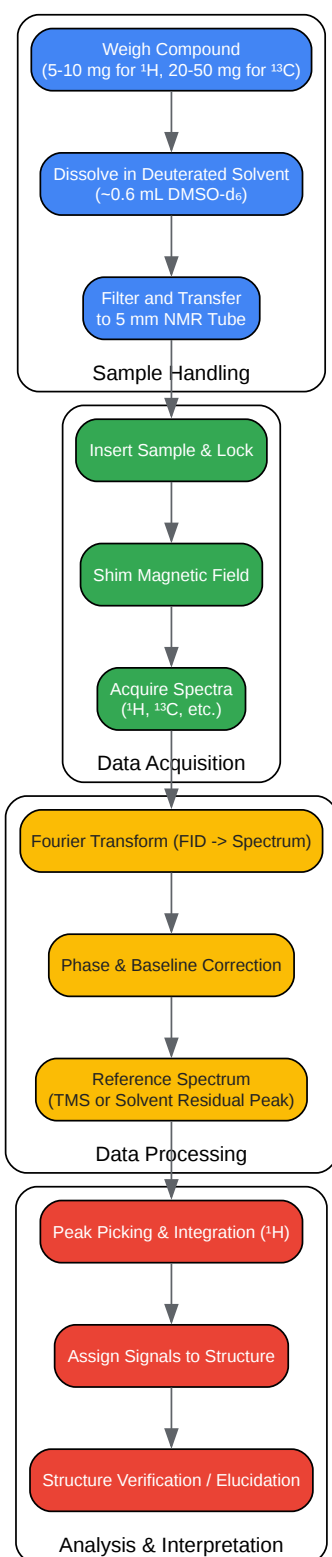


Diagram 1: NMR Analysis Workflow

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Caption: A flowchart of the standard workflow for NMR sample preparation, data acquisition, processing, and analysis.

Detailed Experimental Protocols

Materials

- **2-Methoxy-5-nitrophenol** ($\geq 98\%$ purity)
- Deuterated Dimethyl Sulfoxide (DMSO- d_6 , 99.8 atom % D)
- 5 mm NMR tubes of good quality
- Pasteur pipettes and bulbs
- Small glass vials
- Glass wool or syringe filter (0.45 μm)

Sample Preparation Protocol

- Weighing: Accurately weigh 5-10 mg of **2-Methoxy-5-nitrophenol** for ^1H NMR analysis, or 20-50 mg for ^{13}C NMR analysis, into a clean, dry glass vial.[\[2\]](#)[\[3\]](#)
- Dissolution: Add approximately 0.6 mL of DMSO- d_6 to the vial.[\[4\]](#) Cap the vial and gently vortex or swirl until the solid is completely dissolved. The solution should be transparent.
- Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution.[\[2\]](#)[\[5\]](#) Place a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into a 5 mm NMR tube.
- Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination. Wipe the outside of the tube clean before insertion into the spectrometer.

NMR Data Acquisition Protocol

The following are typical acquisition parameters for a 400 MHz spectrometer.

^1H NMR Acquisition:

- Pulse Program: Standard 1D proton (e.g., 'zg30')
- Number of Scans (NS): 16 to 64 (adjust for concentration)
- Relaxation Delay (D1): 2.0 seconds
- Acquisition Time (AQ): ~4.0 seconds
- Spectral Width (SW): 16 ppm (-2 to 14 ppm)
- Temperature: 298 K

¹³C NMR Acquisition:

- Pulse Program: Standard 1D carbon with proton decoupling (e.g., 'zgpg30')
- Number of Scans (NS): 1024 or higher (adjust for concentration and desired signal-to-noise)
- Relaxation Delay (D1): 2.0 seconds
- Acquisition Time (AQ): ~1.0 second
- Spectral Width (SW): 240 ppm (-10 to 230 ppm)
- Temperature: 298 K

Data Processing

- Apply an exponential window function (line broadening, LB) of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra.
- Perform a Fourier Transform on the Free Induction Decay (FID).
- Manually phase the spectrum to ensure all peaks are in positive absorption mode.
- Apply an automatic baseline correction.
- Calibrate the chemical shift axis. For DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C spectra.

- For ^1H spectra, integrate the signals and normalize to a known proton count (e.g., the 3H of the methoxy group).

Substituent Effects on Aromatic Chemical Shifts

The electronic properties of the substituents dictate the electron density at each position of the aromatic ring, which in turn determines the NMR chemical shifts. This relationship is visualized below.

Caption: Logical relationship between electron-donating/withdrawing groups and the resulting shielding/deshielding effects on aromatic protons.

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